6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

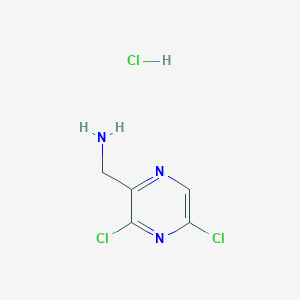

“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Molecular Structure Analysis

The molecular formula of “6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is C7H3F4NO, and its molecular weight is 193.1 . The structure includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is a solid compound with a molecular weight of 175.11 . It has a storage temperature of 2-8°C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Safety and Hazards

Orientations Futures

Trifluoromethylpyridines and their intermediates, such as “6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the downstream fluorine-containing pyridine pesticides become the mainstay of the latest generation of pesticides .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through a multi-step process involving the introduction of the fluorine and trifluoromethyl groups onto the pyridine ring, followed by the addition of the aldehyde functional group.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "trifluoromethyl iodide", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetaldehyde" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with trifluoromethyl iodide and copper(I) iodide in the presence of a palladium catalyst to yield 6-fluoro-5-(trifluoromethyl)pyridine.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in the presence of acetic acid to reduce the trifluoromethyl group to a methyl group, yielding 6-fluoro-5-methylpyridine.", "Step 3: 6-fluoro-5-methylpyridine is then oxidized with copper(II) sulfate in the presence of sodium hydroxide to introduce the aldehyde functional group, yielding 6-fluoro-5-methylpyridine-2-carbaldehyde.", "Step 4: The final step involves the replacement of the methyl group with a fluorine atom. This is achieved by reacting 6-fluoro-5-methylpyridine-2-carbaldehyde with hydrogen fluoride in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid, yielding the desired product, 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde." ] } | |

Numéro CAS |

1805069-58-2 |

Nom du produit |

6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde |

Formule moléculaire |

C7H3F4NO |

Poids moléculaire |

193.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)